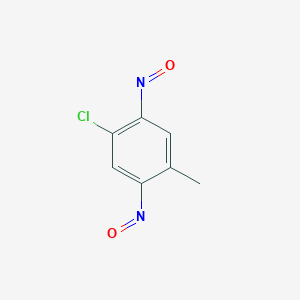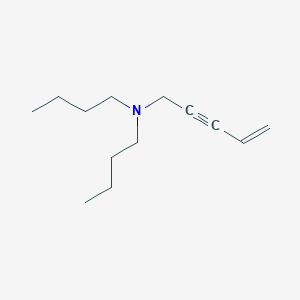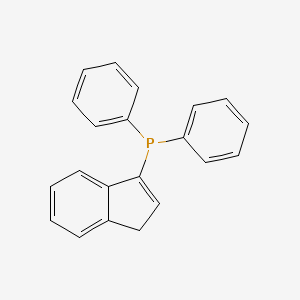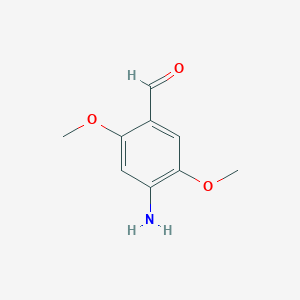
4-Amino-2,5-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,5-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzaldehyde, featuring an amino group at the 4-position and two methoxy groups at the 2- and 5-positions on the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dimethoxybenzaldehyde typically involves the following steps:
Nitration of 2,5-dimethoxytoluene: The starting material, 2,5-dimethoxytoluene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation of the Methyl Group: The methyl group is oxidized to an aldehyde group using oxidizing agents like chromium trioxide or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and scalability.
化学反应分析
Types of Reactions: 4-Amino-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Amino-2,5-dimethoxybenzoic acid.
Reduction: 4-Amino-2,5-dimethoxybenzyl alcohol.
Substitution: Schiff bases and other derivatives.
科学研究应用
4-Amino-2,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a building block for bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Amino-2,5-dimethoxybenzaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Redox Reactions: The compound can participate in redox reactions, affecting cellular redox homeostasis and oxidative stress responses.
相似化合物的比较
2,5-Dimethoxybenzaldehyde: Lacks the amino group at the 4-position.
4-Amino-3,5-dimethoxybenzaldehyde: Has methoxy groups at different positions on the benzene ring.
4-Amino-2,5-dimethoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: 4-Amino-2,5-dimethoxybenzaldehyde is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
属性
CAS 编号 |
161039-59-4 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
4-amino-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-5H,10H2,1-2H3 |
InChI 键 |
IQSSYDHWCFYQRU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


dimethyl-](/img/structure/B14263596.png)
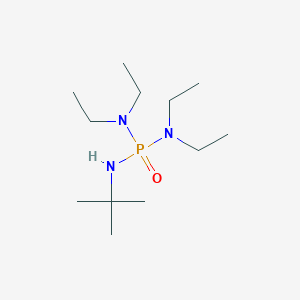
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
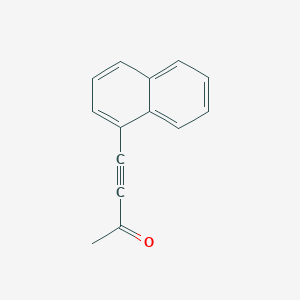


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
